20|A-Dihydro Pregnenolone-d5
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Overview
Description
20α-Dihydro Pregnenolone-d5 is a deuterium-labeled analog of 20α-Dihydro Pregnenolone, a steroid metabolite. This compound is primarily used in scientific research, particularly in the fields of biochemistry and pharmacology, due to its stable isotope labeling which aids in the study of metabolic pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20α-Dihydro Pregnenolone-d5 involves the incorporation of deuterium atoms into the pregnenolone structure. This can be achieved through various synthetic routes, including the reduction of pregnenolone using deuterium-labeled reducing agents. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reduction process .
Industrial Production Methods: Industrial production of 20α-Dihydro Pregnenolone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: 20α-Dihydro Pregnenolone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to 20α-Hydroxy Pregnenolone-d5 using oxidizing agents.
Reduction: Further reduction to form other deuterium-labeled steroids.
Substitution: Introduction of different functional groups to the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Deuterium-labeled reducing agents such as lithium aluminum deuteride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products: The major products formed from these reactions include various deuterium-labeled steroids and their derivatives .
Scientific Research Applications
20α-Dihydro Pregnenolone-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand steroid biosynthesis and metabolism.
Biology: Helps in studying the role of steroids in cellular processes and signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of steroid-based drugs.
Industry: Employed in the development of new steroid-based pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 20α-Dihydro Pregnenolone-d5 involves its interaction with various enzymes and receptors in the body. As a deuterium-labeled analog, it mimics the behavior of natural pregnenolone but allows for easier tracking and quantification in metabolic studies. The molecular targets include steroidogenic enzymes and nuclear receptors involved in steroid hormone biosynthesis and regulation .
Comparison with Similar Compounds
Pregnenolone: The parent compound, involved in the biosynthesis of various steroid hormones.
17-Hydroxy Pregnenolone: A hydroxylated derivative involved in the production of glucocorticoids and androgens.
Allopregnanolone: A neurosteroid with significant effects on the central nervous system.
Uniqueness: 20α-Dihydro Pregnenolone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-labeled counterparts .
Properties
Molecular Formula |
C21H34O2 |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-10,13-dimethyl-17-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3/t13?,15-,16-,17+,18-,19-,20-,21+/m0/s1/i1D3,13D,17D |
InChI Key |
QAAQQTDJEXMIMF-XOAFWOSDSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
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